3-Azidocycloheptan-1-one
Description
3-Azidocycloheptan-1-one is a seven-membered cyclic ketone containing an azide functional group at the third position. Its structure combines the strain of a medium-sized cycloheptane ring with the reactivity of an azide, making it a unique candidate for studying ring-opening reactions and bioorthogonal transformations.
Properties
CAS No. |
919117-16-1 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-azidocycloheptan-1-one |
InChI |
InChI=1S/C7H11N3O/c8-10-9-6-3-1-2-4-7(11)5-6/h6H,1-5H2 |
InChI Key |
RWOQOYODHHFUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)CC(C1)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidocycloheptan-1-one typically involves the introduction of the azide group into a cycloheptanone precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azide ion (N₃⁻). This reaction is often carried out in the presence of a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium azide (NaN₃).
Industrial Production Methods: While specific industrial production methods for 3-Azidocycloheptan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 3-Azidocycloheptan-1-one undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution Reactions: The azide group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF.
Major Products:
Cycloaddition: Formation of triazoles.
Reduction: Formation of amines.
Substitution: Formation of various substituted cycloheptanones.
Scientific Research Applications
3-Azidocycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of triazoles through click chemistry.
Medicine: Investigated for its potential use in drug development due to its ability to form bioactive triazoles.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Azidocycloheptan-1-one primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are important in various biological and chemical processes. The formation of triazoles is facilitated by the strain in the cycloheptane ring, which makes the azide group more reactive .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-azidocycloheptan-1-one, comparisons are drawn with analogs based on functional groups, ring size, and reactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Reactivity: The azide group in 3-azidocycloheptan-1-one enables rapid cycloaddition with alkynes, unlike Methyl 3-aminocyclopentanecarboxylate, which undergoes slower nucleophilic reactions due to its amine group .
Safety and Handling: While direct toxicity data for 3-azidocycloheptan-1-one are absent, azides generally pose explosion risks under heat or shock.
Synthetic Utility: 3-Azidocycloheptan-1-one’s ketone allows for subsequent functionalization (e.g., Grignard additions), whereas ester groups in Methyl 3-aminocyclopentanecarboxylate limit such versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
